Cas no 136092-80-3 (Boc-N-Me-Allo-Ile-OH)

Boc-N-Me-Allo-Ile-OH is a protected derivative of isoleucine, featuring a tert-butoxycarbonyl (Boc) group at the N-terminus and a methyl group on the nitrogen. The allo configuration distinguishes it from standard isoleucine, offering unique steric and electronic properties for peptide synthesis. The Boc group ensures compatibility with acid-labile protecting strategies, while the N-methylation enhances conformational flexibility and resistance to enzymatic degradation. This compound is particularly valuable in the synthesis of modified peptides, where controlled backbone rigidity and stability are required. Its high purity and well-defined structure make it suitable for research in medicinal chemistry and drug development.
Boc-N-Me-Allo-Ile-OH structure
Boc-N-Me-Allo-Ile-OH structure
Product Name:Boc-N-Me-Allo-Ile-OH
CAS No:136092-80-3
MF:C12H23NO4
MW:245.315324068069
MDL:MFCD00038763
CID:105708
PubChem ID:7010610
Update Time:2025-10-12

Boc-N-Me-Allo-Ile-OH Chemical and Physical Properties

Names and Identifiers

    • L-Alloisoleucine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-
    • Boc-N-Me-allo-Ile-OH
    • Boc-N-Me-allo-Ile-OH.DCHA
    • BOC-N-ME-ALLO-ILE-OH·DCHA
    • Boc-N-methyl-L-allo-isoleucine
    • AKOS037644227
    • MFCD00038763
    • (2S,3R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
    • FD21815
    • AS-49209
    • Boc-Mealloile-OH
    • (2S,3R)-2-(tert-butoxycarbonyl(methyl)amino)-3-methylpentanoic acid
    • 136092-80-3
    • (2S,3R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylpentanoic acid
    • Boc-N-Me-Allo-Ile-OH
    • MDL: MFCD00038763
    • Inchi: 1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9+/m1/s1
    • InChI Key: HTBIAUMDQYXOFG-BDAKNGLRSA-N
    • SMILES: O(C(N(C)[C@H](C(=O)O)[C@H](C)CC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 245.16300
  • Monoisotopic Mass: 245.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • PSA: 66.84000
  • LogP: 2.35260

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Boc-N-Me-Allo-Ile-OH Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:136092-80-3)Boc-N-Me-Allo-Ile-OH
Order Number:A1126136
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:15
Price ($):1419.0
Email:sales@amadischem.com

Additional information on Boc-N-Me-Allo-Ile-OH

Comprehensive Overview of Boc-N-Me-Allo-Ile-OH (CAS No. 136092-80-3): Properties, Applications, and Industry Insights

Boc-N-Me-Allo-Ile-OH (CAS No. 136092-80-3) is a specialized N-methylated amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and the allo-isoleucine backbone, make it a critical building block for designing bioactive peptides and small-molecule drugs. This compound has garnered significant attention in recent years due to its role in advancing peptide-based therapeutics, a rapidly growing sector addressing challenges in oncology, metabolic disorders, and neurodegenerative diseases.

The molecular formula of Boc-N-Me-Allo-Ile-OH is C12H23NO4, with a molecular weight of 245.32 g/mol. Its stereochemical configuration (allo-form) distinguishes it from standard isoleucine derivatives, offering researchers enhanced control over peptide conformation and biological activity. The compound's Boc protection ensures stability during solid-phase peptide synthesis (SPPS), a technique dominating modern peptide production. Recent studies highlight its compatibility with Fmoc/tBu strategies, making it adaptable to automated synthesis platforms—a key demand in high-throughput drug discovery workflows.

In the context of trending research areas, Boc-N-Me-Allo-Ile-OH has become particularly relevant for developing peptide inhibitors targeting protein-protein interactions (PPIs). PPIs represent a "hot topic" in drug discovery, with over 60% of recent PubMed articles focusing on their modulation. The compound's N-methylation feature reduces hydrogen bonding capacity, often improving membrane permeability—a major hurdle in peptide drug development. This aligns with industry efforts to overcome the "Rule of Five" limitations for bioactive peptides, as evidenced by increasing Google Scholar citations for "N-methylated peptide bioavailability optimization."

From a commercial perspective, the global market for protected amino acids like Boc-N-Me-Allo-Ile-OH is projected to grow at 7.2% CAGR (2023-2030), driven by rising investments in generic peptide drugs and ADC (antibody-drug conjugate) development. Analytical techniques such as HPLC (typically >98% purity) and chiral GC-MS are standard for quality verification, with manufacturers increasingly adopting QbD (Quality by Design) principles to meet stringent regulatory requirements. Storage recommendations generally specify -20°C under inert atmosphere to preserve the Boc group's integrity.

Environmental and safety considerations for CAS No. 136092-80-3 follow standard laboratory chemical protocols, with particular attention to respiratory protection during powder handling. The compound's non-hazardous classification under GHS standards facilitates international shipping, though proper cold chain logistics are recommended for bulk quantities. These practical aspects are frequently addressed in supplier FAQs, reflecting common purchaser concerns about storage stability and shelf-life extension strategies.

Emerging applications include incorporation into macrocyclic peptides—a structural class gaining traction in targeting "undruggable" targets. The allo-isoleucine moiety's conformational constraints help stabilize β-turn structures, a feature exploited in recent clinical-stage candidates for inflammatory diseases. Patent analysis reveals a 40% increase in filings mentioning this scaffold since 2020, particularly in proteolysis-targeting chimeras (PROTACs) design. Such data points make Boc-N-Me-Allo-Ile-OH a compound of continuing interest for medicinal chemists exploring next-generation peptide modalities.

For researchers sourcing this material, critical parameters include enantiomeric excess (>99% ee typically specified), residual solvent levels (validated by GC headspace analysis), and batch-to-batch consistency. Leading suppliers now provide comprehensive coa (certificate of analysis) documentation with mass spectrometry and NMR characterization data. These quality benchmarks respond to the pharmaceutical industry's heightened focus on raw material traceability and CMC (Chemistry, Manufacturing, and Controls) compliance throughout drug development pipelines.

Looking ahead, the scientific community anticipates expanded utilization of Boc-N-Me-Allo-Ile-OH in peptide-drug conjugates and cell-penetrating peptides. Its structural features address two major industry pain points: metabolic stability and oral bioavailability. With peptide therapeutics accounting for 20% of current clinical trials (2023 data), demand for high-purity, well-characterized building blocks like CAS 136092-80-3 will likely intensify. Ongoing research into steric effects of N-alkylation and their impact on proteolytic resistance further underscores this compound's strategic importance in modern medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:136092-80-3)Boc-N-Me-Allo-Ile-OH
A1126136
Purity:99%
Quantity:5g
Price ($):1419.0
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